molecular formula C6H11NO2 B13529060 rac-(4aR,7aR)-hexahydro-2H-furo[3,4-b]morpholine

rac-(4aR,7aR)-hexahydro-2H-furo[3,4-b]morpholine

Cat. No.: B13529060
M. Wt: 129.16 g/mol
InChI Key: SZMLYSKHAGRUFH-RITPCOANSA-N
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Description

rac-(4aR,7aR)-hexahydro-2H-furo[3,4-b]morpholine is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by its unique bicyclic structure, which includes a morpholine ring fused with a tetrahydrofuran ring. The stereochemistry of the compound is defined by the (4aR,7aR) configuration, indicating the specific spatial arrangement of atoms in the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4aR,7aR)-hexahydro-2H-furo[3,4-b]morpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amino alcohol with an epoxide or aziridine, followed by cyclization to form the desired bicyclic structure. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as tetrahydrofuran or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

rac-(4aR,7aR)-hexahydro-2H-furo[3,4-b]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like dichloromethane or acetonitrile.

    Reduction: Lithium aluminum hydride, sodium borohydride; solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides; solvents like dimethylformamide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted morpholine derivatives.

Scientific Research Applications

rac-(4aR,7aR)-hexahydro-2H-furo[3,4-b]morpholine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(4aR,7aR)-hexahydro-2H-furo[3,4-b]morpholine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-(4aR,7aS)-octahydrocyclopenta[b]morpholine
  • rac-(4aR,7aS)-4-methyl-octahydropyrrolo[3,4-b]morpholine
  • rac-(4aR,7aS)-octahydrocyclopenta[b]morpholine-4-carboxamide

Uniqueness

rac-(4aR,7aR)-hexahydro-2H-furo[3,4-b]morpholine is unique due to its specific bicyclic structure and stereochemistry. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(4aR,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine

InChI

InChI=1S/C6H11NO2/c1-2-9-6-4-8-3-5(6)7-1/h5-7H,1-4H2/t5-,6+/m1/s1

InChI Key

SZMLYSKHAGRUFH-RITPCOANSA-N

Isomeric SMILES

C1CO[C@H]2COC[C@H]2N1

Canonical SMILES

C1COC2COCC2N1

Origin of Product

United States

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